molecular formula C26H32N4O7S B2485461 4-(piperidin-1-ylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533871-67-9

4-(piperidin-1-ylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2485461
CAS RN: 533871-67-9
M. Wt: 544.62
InChI Key: DZPQSHUCGQMMGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole bearing compounds involves a multistep process, starting from organic acids transformed into corresponding esters, hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. These intermediates are then reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride to yield the target compounds. Such synthetic routes highlight the complexity and the versatility of the chemical manipulations required to introduce the specific functional groups present in the compound of interest (Khalid et al., 2016).

Molecular Structure Analysis

For compounds with similar structural frameworks, crystal structure studies and density functional theory (DFT) calculations are often conducted to understand their molecular conformation, electronic properties, and reactivity. These analyses can reveal the preferred geometrical arrangement of atoms within the molecule and the nature of its electronic distribution, which are crucial for predicting its chemical behavior and interactions with biological targets (Kumara et al., 2017).

Chemical Reactions and Properties

The reactivity of such compounds can be influenced by their functional groups. For instance, the presence of the 1,3,4-oxadiazole ring and piperidinyl sulfonyl moiety could facilitate nucleophilic substitution reactions or participate in the formation of hydrogen bonds. These chemical properties are pivotal for the molecule's potential interactions with enzymes or receptors in biological systems (Tarasov et al., 2002).

Physical Properties Analysis

The physical properties of such molecules, including their solubility, melting point, and stability, are determined by their molecular structure. For example, the incorporation of the triethoxyphenyl group could affect the compound’s lipophilicity, potentially influencing its solubility in organic solvents or its absorption characteristics in biological systems. The determination of these properties is essential for the development of potential pharmaceutical applications (Karthik et al., 2021).

Chemical Properties Analysis

The chemical stability and reactivity of "4-(piperidin-1-ylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide" are influenced by its functional groups. The oxadiazole and piperidinyl sulfonyl components may confer the molecule with the ability to engage in various chemical interactions, including hydrogen bonding and π-π stacking, which could be critical for its binding to biological targets (Benakaprasad et al., 2007).

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Anti-bacterial Study : Compounds bearing 1,3,4-oxadiazole and piperidine structures, similar to the specified chemical, have been synthesized and shown to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, demonstrating their potential as antimicrobial agents (H. Khalid et al., 2016).

  • Antimicrobial and Enzyme Inhibition : Another study focused on synthesizing 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, evaluated their activity against butyrylcholinesterase (BChE) enzyme, and conducted molecular docking studies to assess ligand-enzyme interaction. These compounds showed potential for further development as enzyme inhibitors (H. Khalid et al., 2016).

Potential Drug Candidates

  • Alzheimer's Disease Treatment : New heterocyclic derivatives including the piperidinyl-1,3,4-oxadiazole moiety have been synthesized as potential drug candidates for treating Alzheimer's disease. These compounds exhibited enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme associated with the disease's pathology, suggesting their potential utility in drug development (A. Rehman et al., 2018).

properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O7S/c1-4-34-21-16-19(17-22(35-5-2)23(21)36-6-3)25-28-29-26(37-25)27-24(31)18-10-12-20(13-11-18)38(32,33)30-14-8-7-9-15-30/h10-13,16-17H,4-9,14-15H2,1-3H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPQSHUCGQMMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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